1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid
Overview
Description
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid is a complex organic compound that features a pyrrolidine ring and an aromatic ether
Preparation Methods
The synthesis of 1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]pyrrolidine involves several steps. The primary synthetic route includes the reaction of 4-methyl-2-prop-2-enylphenol with 1,4-dibromobutane to form the intermediate 4-(4-methyl-2-prop-2-enylphenoxy)butane. This intermediate is then reacted with pyrrolidine to yield the final product. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: The aromatic ether group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring and aromatic ether group allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and aromatic ethers. For example:
1-[4-(2-prop-2-enylphenoxy)butyl]pyrrolidine: This compound has a similar structure but lacks the methyl group on the aromatic ring, which can affect its reactivity and biological activity.
Pyrrolidine-2,5-diones: These compounds have a different substitution pattern on the pyrrolidine ring, leading to distinct chemical and biological properties.
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]pyrrolidine stands out due to its unique combination of structural features, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(4-methyl-2-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO.C2H2O4/c1-3-8-17-15-16(2)9-10-18(17)20-14-7-6-13-19-11-4-5-12-19;3-1(4)2(5)6/h3,9-10,15H,1,4-8,11-14H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTORKAQVWJYMOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCCC2)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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